molecular formula C17H10F2N4OS B11501617 6-Amino-4-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11501617
M. Wt: 356.4 g/mol
InChI Key: XNMHRJCIPHCEOX-UHFFFAOYSA-N
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Description

6-Amino-4-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, substituted with amino, difluorophenyl, thiophenyl, and carbonitrile groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 6-Amino-4-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrano[2,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrano[2,3-c]pyrazole ring system.

    Introduction of Substituents: The difluorophenyl, thiophenyl, and carbonitrile groups are introduced through various substitution reactions, often involving halogenated intermediates and nucleophilic substitution.

    Amination: The amino group is typically introduced through a nucleophilic substitution reaction using an appropriate amine source.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

6-Amino-4-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions vary based on the specific reaction pathway and conditions.

Scientific Research Applications

6-Amino-4-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable model for understanding complex organic reactions.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the synthesis of advanced materials and as a precursor for the production of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-Amino-4-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-Amino-4-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be compared with other similar compounds, such as:

    4-Thiazoleacetamide, 2-(acetylamino)-N-[(2,6-difluorophenyl)methyl]: This compound shares some structural similarities but differs in the core ring system and substituents.

    Other Pyrano[2,3-c]pyrazole Derivatives: These compounds have variations in the substituents attached to the pyrano[2,3-c]pyrazole core, leading to differences in chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a distinct and valuable compound for research and application.

Properties

Molecular Formula

C17H10F2N4OS

Molecular Weight

356.4 g/mol

IUPAC Name

6-amino-4-(2,4-difluorophenyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C17H10F2N4OS/c18-8-3-4-9(11(19)6-8)13-10(7-20)16(21)24-17-14(13)15(22-23-17)12-2-1-5-25-12/h1-6,13H,21H2,(H,22,23)

InChI Key

XNMHRJCIPHCEOX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=C(C=C(C=C4)F)F

Origin of Product

United States

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